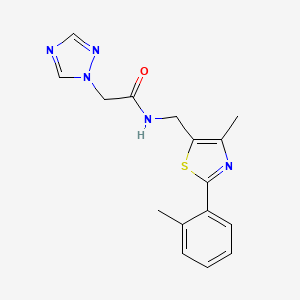
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5OS and its molecular weight is 327.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound characterized by its thiazole and triazole moieties. These structural features are associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C₁₆H₁₇N₅OS
- Molecular Weight: 327.4 g/mol
The presence of the thiazole and triazole rings contributes significantly to its biological activity. Thiazoles are known for their diverse pharmacological effects, while triazoles have been extensively studied for their roles in medicinal chemistry.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their effectiveness compared to standard antibiotics like ciprofloxacin .
Anticancer Properties
The anticancer potential of this compound has been highlighted in various studies. Compounds with similar thiazole and triazole structures have shown promising results in inhibiting cancer cell proliferation. For example:
- A derivative exhibited an IC₅₀ value of 6.2 μM against colon carcinoma HCT-116 cells.
- Other derivatives demonstrated IC₅₀ values of 43.4 μM and 27.3 μM against human breast cancer T47D cells .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. Thiazole derivatives are known to inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases. The mechanism often involves the modulation of cytokine production and the inhibition of cyclooxygenase enzymes.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity: Compounds with triazole rings often act as enzyme inhibitors, affecting pathways involved in cell proliferation and inflammation.
- Interaction with Cell Membranes: The lipophilic nature of thiazole derivatives allows them to penetrate cell membranes effectively, leading to cellular uptake and subsequent biological effects.
- Modulation of Gene Expression: Some studies suggest that these compounds may influence gene expression related to apoptosis and cell cycle regulation.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on Antimicrobial Activity: A study evaluated various thiazole derivatives against clinical isolates of bacteria, revealing that certain modifications in the chemical structure enhanced antimicrobial potency .
- Cancer Cell Line Testing: Research involving a range of cancer cell lines has shown that specific substitutions on the triazole ring can significantly increase cytotoxicity against various cancer types .
属性
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-11-5-3-4-6-13(11)16-20-12(2)14(23-16)7-18-15(22)8-21-10-17-9-19-21/h3-6,9-10H,7-8H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNLCZSDVBUDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














